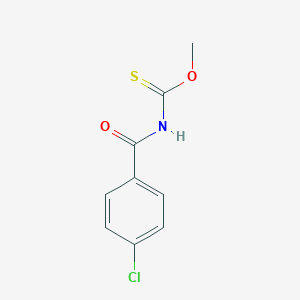![molecular formula C13H17NO2S B515077 2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol](/img/structure/B515077.png)
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.35 g/mol. This compound is part of the benzothiophene family, which is known for its diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis.
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield various substituted benzothiophene derivatives .
Aplicaciones Científicas De Investigación
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with unique properties, such as improved conductivity or stability
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- Benzothieno3,2-bbenzothiophene-based dyes : These compounds are used in high-mobility organic field-effect transistors (OFETs) and dye-sensitized solar cells (DSSCs) .
3-Amino-1-benzothiophene-2-carbonitriles: These compounds share a similar benzothiophene core and have applications in antimicrobial and antitumor research.
Uniqueness
2-[(1-Benzothien-3-ylmethyl)(2-hydroxyethyl)amino]ethanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for diverse chemical modifications, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C13H17NO2S |
|---|---|
Peso molecular |
251.35g/mol |
Nombre IUPAC |
2-[1-benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C13H17NO2S/c15-7-5-14(6-8-16)9-11-10-17-13-4-2-1-3-12(11)13/h1-4,10,15-16H,5-9H2 |
Clave InChI |
OITQNBLXSYVVRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)CN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-nitro-N-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-yl]benzamide](/img/structure/B514995.png)
![3',3',4,6,6-Pentamethyl-spiro(bicyclo[2.2.2]octane-7,5'-cyclohexane)-1',2-diol](/img/structure/B514996.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carbonitrile](/img/structure/B514997.png)
![4,4,6,10,10-Pentamethyl-13-oxatetracyclo[6.4.1.1~2,6~.0~1,8~]tetradecan-2-ol](/img/structure/B514999.png)
![1-[Amino(nitramido)methylidene]-2,3-diphenylguanidine](/img/structure/B515001.png)
![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-phenyldiazene](/img/structure/B515002.png)
![(3-{[(3,5-Dinitrobenzoyl)oxy]methyl}-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodeca-2,6-dien-1-yl)methyl 3,5-dinitrobenzoate](/img/structure/B515004.png)
![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)
![1-[Amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine](/img/structure/B515007.png)
![(4,4,6,10,10-Pentamethyl-12-oxo-13-oxatetracyclo[6.4.1.12,6.01,8]tetradecan-2-yl) 3,5-dinitrobenzoate](/img/structure/B515008.png)
![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)
![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)
![(5,5,9,11,11-pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) N,N'-diphenylcarbamimidate](/img/structure/B515014.png)

